molecular formula C9H9N3O B1407327 2-((1H-Pyrazol-4-yl)oxy)aniline CAS No. 1429904-04-0

2-((1H-Pyrazol-4-yl)oxy)aniline

Cat. No.: B1407327
CAS No.: 1429904-04-0
M. Wt: 175.19 g/mol
InChI Key: OIHDSAMSEFBTQJ-UHFFFAOYSA-N
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Description

2-((1H-Pyrazol-4-yl)oxy)aniline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining an aniline moiety with a 1H-pyrazole ring. The pyrazole nucleus is a privileged structure in pharmacology, known for its presence in compounds with a broad spectrum of biological activities . Researchers value this heterocycle for its application in developing potent inhibitors for various therapeutic targets, including protein kinases . The specific molecular architecture of this compound, featuring a flexible ether linker, makes it a versatile intermediate or building block for the synthesis of more complex molecules. It is particularly useful in the design of potential anticancer agents, as pyrazole-based compounds are frequently explored for their ability to inhibit key enzymes involved in cell proliferation and survival, such as Cyclin-dependent kinases (CDKs) , Focal Adhesion Kinase (FAK) , and Mer/c-Met kinases . Furthermore, the aniline component can serve as a handle for further functionalization, allowing researchers to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-3-1-2-4-9(8)13-7-5-11-12-6-7/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHDSAMSEFBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms in the Chemical Transformations of 2 1h Pyrazol 4 Yl Oxy Aniline Precursors

Mechanistic Pathways of Cyclocondensation and Cycloaddition Reactions

The formation of the pyrazole (B372694) ring is a cornerstone of the synthesis and is most commonly achieved through cyclocondensation or cycloaddition reactions.

Cyclocondensation Reactions: The Knorr pyrazole synthesis is a classic and widely used method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. name-reaction.comjk-sci.comyoutube.com The mechanism proceeds through the initial formation of an imine or enamine intermediate. youtube.com Typically, under acidic catalysis, one of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the hydrazine. This leads to the formation of a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, results in the formation of the five-membered pyrazole ring. name-reaction.comyoutube.com In variations using a β-ketoester instead of a 1,3-diketone, the reaction can yield a pyrazolone, which exists in tautomeric equilibrium with the corresponding hydroxypyrazole. youtube.com

Cycloaddition Reactions: [3+2] Cycloaddition reactions provide another powerful route to pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles that react with alkynes or alkyne equivalents. organic-chemistry.orgnih.gov The reaction is believed to proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate, which then cyclizes to form the pyrazole ring. organic-chemistry.orgmdpi.com This method offers high regioselectivity in many cases. organic-chemistry.orgnih.gov Another variation involves the reaction of diazo compounds with alkenes or alkynes, which can be catalyzed by transition metals or proceed under photochemical conditions. nih.govmdpi.com

Reaction Type Key Reactants General Mechanism Key Intermediates
Knorr Cyclocondensation 1,3-Dicarbonyl Compound, HydrazineAcid-catalyzed imine/enamine formation, intramolecular cyclization, dehydration. name-reaction.comyoutube.comHydrazone, Enamine youtube.comyoutube.com
[3+2] Cycloaddition Nitrile Imine, Alkyne/AlkeneStepwise formation of a zwitterionic intermediate followed by cyclization. organic-chemistry.orgmdpi.comZwitterionic species mdpi.com

Understanding SNV Reactions and Intramolecular Cyclization in Pyrazole Synthesis

The introduction of the aniline (B41778) moiety often begins with a nitrated aromatic precursor. The conversion of this nitro group to an amine is a key step, and Vicarious Nucleophilic Substitution (VNS) offers a powerful method for functionalizing electron-deficient aromatic rings.

Vicarious Nucleophilic Substitution (VNS): VNS is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. wikipedia.orgorganic-chemistry.org The reaction is initiated by the attack of a carbanion, which bears a leaving group at the nucleophilic center, onto the aromatic ring. organic-chemistry.org This forms a σ-adduct (a Meisenheimer complex). Subsequent base-induced β-elimination of the leaving group from the adduct, followed by protonation, restores aromaticity and results in the substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org For the synthesis of precursors to 2-((1H-Pyrazol-4-yl)oxy)aniline, VNS could be employed on a nitro-substituted phenoxy-pyrazole to introduce other functionalities, or a nitroarene could be functionalized prior to coupling with the pyrazole moiety. The subsequent reduction of the nitro group, commonly achieved with reagents like Sn/HCl, Fe/acetic acid, or catalytic hydrogenation, yields the desired aniline. youtube.comchemguide.co.uk

Intramolecular Cyclization: Intramolecular cyclization is a key strategy for forming heterocyclic rings from a single acyclic precursor. In pyrazole synthesis, this can involve the cyclization of β,γ-unsaturated hydrazones. This process can be initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org Another approach involves an Appel-type reaction where an oxophosphonium salt is formed and subsequently cyclizes to yield the pyrazole ring. nih.gov These intramolecular methods can offer high efficiency and control over the final structure. olemiss.edu

Mechanistic Aspects of C-N and C-O Bond Forming Reactions in Pyrazole-Aniline Systems

Connecting the pyrazole and aniline fragments via an ether linkage requires specific C-O and C-N bond-forming reactions, often catalyzed by transition metals.

C-O Bond Formation (Ullmann Condensation): The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgslideshare.netorganic-chemistry.org To synthesize a this compound precursor, this would typically involve reacting a 4-halopyrazole with a 2-aminophenol (B121084) derivative (or a protected version). The mechanism is thought to involve a Cu(I) species. organic-chemistry.org The reaction likely proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this complex yields the diaryl ether product and regenerates the Cu(I) catalyst. organic-chemistry.orgnih.gov While traditional Ullmann reactions require harsh conditions, modern methods utilize ligands like diamines or phenanthroline to facilitate the reaction at lower temperatures. wikipedia.orgnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly versatile and has become a staple in modern organic synthesis. The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Base-assisted deprotonation of the amine to form a palladium amide complex.

Reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. wikipedia.org

In the context of pyrazole-aniline systems, this reaction could be used to couple a 4-halopyrazole with an aniline derivative nih.govresearchgate.net or to aminate an aryl halide precursor that already contains the pyrazole moiety. The choice of phosphine (B1218219) ligands is crucial for the reaction's efficiency and scope. wikipedia.org

Reaction Catalyst Bond Formed General Mechanism
Ullmann Condensation Copper (Cu)Aryl-O-ArylOxidative addition of aryl halide to Cu(I)-alkoxide, followed by reductive elimination from a Cu(III) intermediate. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination Palladium (Pd)Aryl-N-AminePd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Regioselectivity and Stereoselectivity Control in Synthetic Procedures

Controlling the specific arrangement of atoms in the final product is a critical aspect of synthesis.

Regioselectivity: In pyrazole synthesis, regioselectivity becomes important when using unsymmetrical starting materials. In the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl, two isomeric pyrazoles can potentially form. rrbdavc.org The outcome is determined by which carbonyl group the hydrazine initially attacks. This is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. researchgate.net For instance, the more electrophilic (less sterically hindered) carbonyl group is generally attacked first. researchgate.net Similarly, in [3+2] cycloaddition reactions, the regiochemistry of the addition of the 1,3-dipole to an unsymmetrical dipolarophile is governed by the electronic and steric compatibility of the interacting termini, with theoretical models often used to predict the major regioisomer. nih.govrsc.org

Stereoselectivity: While the final pyrazole ring is aromatic and achiral, stereoselectivity can be a factor in the synthesis of its non-aromatic precursors, such as pyrazolines (dihydropyrazoles). nih.gov The cyclocondensation of α,β-unsaturated carbonyls with hydrazines initially forms pyrazolines, which may contain chiral centers. mdpi.com The relative stereochemistry of these centers is established during the cyclization step. Subsequent oxidation to the aromatic pyrazole removes these stereocenters. However, controlling the stereochemistry of intermediates can be crucial in certain synthetic strategies, particularly in the synthesis of complex molecules where a pyrazoline intermediate is a key structure.

Role of Intermediates in Reaction Sequences (e.g., enol ethers, hydrazone derivatives)

The mechanistic pathways of pyrazole synthesis are often defined by the formation and reaction of key intermediates.

Hydrazone Derivatives: As mentioned in the Knorr synthesis, hydrazones are pivotal intermediates. name-reaction.comyoutube.com They are formed by the condensation of a hydrazine with a carbonyl compound. The subsequent intramolecular cyclization of the hydrazone is the ring-forming step. jk-sci.com In other syntheses, pre-formed hydrazones can be used as starting materials. For example, β,γ-unsaturated hydrazones can undergo copper-catalyzed aerobic cyclization to form pyrazoles. organic-chemistry.org The reaction is initiated by the formation of a hydrazonyl radical, which then cyclizes. organic-chemistry.org

Enol Ethers: Activated enol ethers, which have an electron-withdrawing group on the double bond, are versatile precursors for pyrazoles. beilstein-journals.orgresearchgate.net They react readily with nucleophiles like hydrazine in a process of nucleophilic vinylic substitution (SNV). beilstein-journals.org The reaction mechanism involves the initial attack of the hydrazine on the double bond, followed by elimination of the alkoxy group and subsequent intramolecular cyclization to yield the pyrazole. beilstein-journals.org The use of unsymmetrical activated enol ethers can lead to the regioselective formation of a single pyrazole isomer, depending on the relative reactivity of the electron-withdrawing groups. beilstein-journals.org

Exploration of Synthesized Derivatives and Analogues of 2 1h Pyrazol 4 Yl Oxy Aniline

Structural Modifications within the Pyrazole (B372694) Heterocycle

The pyrazole ring is a key component of the 2-((1H-pyrazol-4-yl)oxy)aniline structure, and its modification has been a significant area of research. These modifications influence not only the chemical properties of the resulting molecules but also their synthetic accessibility.

Substitution Patterns and Their Influence on Synthetic Accessibility

The synthetic accessibility of substituted pyrazoles is often dependent on the chosen synthetic route. nih.gov A common method for synthesizing polysubstituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.gov The nature and position of substituents on both reactants can significantly impact reaction yields and the regioselectivity of the cyclization. nih.gov For example, the synthesis of 1,3,5-substituted pyrazoles has been achieved with excellent yields through a nano-ZnO catalyzed green protocol. nih.gov The choice of catalyst and reaction conditions is therefore critical in overcoming potential synthetic hurdles associated with certain substitution patterns. researchgate.net

Furthermore, the tautomeric nature of the pyrazole ring, where the proton on the nitrogen can shift between the two nitrogen atoms, can be influenced by substituents. nih.govresearchgate.net This tautomerism can affect the reactivity and the final structure of the synthesized derivatives. researchgate.net Computational studies have shown that electron-donating substituents can lower the energy barrier for proton transfer, highlighting the electronic influence of substitution patterns. nih.gov

Incorporation of Halogenated Moieties (e.g., Trifluoromethyl) onto the Pyrazole Ring

The introduction of halogenated groups, particularly the trifluoromethyl (CF3) group, onto the pyrazole ring has been a strategy of significant interest. nih.govnih.govbibliomed.org The CF3 group is known to enhance the metabolic stability and binding affinity of molecules due to its high electronegativity and lipophilicity. nih.govbibliomed.org

The synthesis of trifluoromethyl-substituted pyrazole derivatives often involves the use of specialized building blocks. For instance, the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid, followed by reaction with the Vilsmeier-Haack reagent, has been used to generate a pyrazole aldehyde intermediate. nih.gov This intermediate can then be further functionalized. nih.gov Another approach involves the condensation of arylhydrazines with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethyl-containing pyrazoles. bibliomed.org

The presence of the trifluoromethyl group can influence the electronic properties of the pyrazole ring, which in turn can affect the reactivity of other parts of the molecule, including the aniline (B41778) moiety. nih.gov Research has shown that pyrazole derivatives bearing a trifluoromethyl group can be synthesized on a multi-gram scale, indicating the robustness of the developed synthetic methods. nih.gov

Derivatization of the Aniline Moiety

The aniline portion of this compound provides another key site for structural diversification, allowing for the introduction of a wide array of substituents and the construction of more complex heterocyclic systems.

Exploration of Substituent Effects on the Aromatic Ring

The introduction of various substituents onto the aniline ring significantly alters the electronic and steric properties of the molecule. The nature of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity of the entire molecule. libretexts.org Electron-withdrawing groups on the aniline ring can decrease the electron density of the aromatic system, potentially affecting its interaction with biological targets. nih.gov Conversely, electron-donating groups can increase the ring's nucleophilicity. libretexts.org

Systematic studies involving the synthesis of a series of aniline derivatives with varying substituents have been conducted to establish structure-activity relationships. nih.govnih.gov For instance, a series of 30 compounds with mono- and disubstituted aniline moieties were synthesized to explore the impact of these substitutions. nih.gov

Condensation Reactions Leading to Fused or Linked Heterocycles (e.g., Pyrazole-Aniline Linked Coumarins)

The aniline moiety serves as a versatile handle for constructing more complex molecular architectures through condensation reactions. A notable example is the synthesis of pyrazole-aniline linked coumarin (B35378) derivatives. researchgate.netresearchgate.net These compounds are typically synthesized through a one-pot, catalyst-free reaction involving 4-hydroxycoumarin, pyrazole aldehydes, and anilines. researchgate.net This method is lauded for its simplicity and environmental friendliness, affording the desired products in good to excellent yields. researchgate.net

The synthesis of these linked heterocycles demonstrates the utility of the aniline's primary amine group as a nucleophile in multicomponent reactions. researchgate.net The resulting coumarin-fused systems represent a significant structural elaboration of the initial this compound scaffold. biointerfaceresearch.comsemanticscholar.org The synthetic strategy often involves the in-situ generation of reactive intermediates, which then undergo cyclization to form the final fused or linked heterocyclic product. biointerfaceresearch.com

Variations in the Ethereal Linkage and Related Bridge Systems

While modifications to the pyrazole and aniline rings are common, alterations to the ether linkage that connects them offer another avenue for structural diversification. This can involve changing the length, flexibility, or chemical nature of the bridging unit.

Research into related systems, such as s-triazine derivatives incorporating pyrazole and aniline moieties, provides insight into the synthesis of molecules with different bridging structures. mdpi.comsemanticscholar.orgresearchgate.net In these cases, the pyrazole and aniline components are linked through a central triazine ring. mdpi.comsemanticscholar.orgresearchgate.net The synthesis of these hybrids involves a stepwise substitution of chlorine atoms on a 2,4,6-trichlorotriazine core, first with an aniline derivative, followed by another amine (like piperidine), and finally with hydrazine (B178648) which is then cyclized to form the pyrazole ring. mdpi.comsemanticscholar.org

Homologous Ether Analogues and Alkyl Linkers

The synthesis of homologous ether analogues of this compound, where the length of an alkyl linker is systematically varied, allows for the fine-tuning of the molecule's spatial and electronic properties. While direct literature on the homologous series of this specific compound is not abundant, the synthetic strategies for analogous structures provide a clear blueprint.

A general and efficient method for preparing a homologous series of ether-linked aniline derivatives involves the O-alkylation of a phenolic precursor with a series of alkyl halides of varying chain lengths. In a related context, the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines has been achieved with high yields by utilizing alkyl groups of different lengths. This methodology can be adapted to this compound by first protecting the aniline's amino group, followed by N-alkylation of the pyrazole ring with a suitable alkyl halide. Subsequent deprotection would yield the desired homologous series.

The synthesis could proceed via the reaction of a protected 2-aminophenol (B121084) with a 4-halopyrazole, followed by the introduction of homologous alkyl chains onto the pyrazole nitrogen. Alternatively, a pre-alkylated 4-halopyrazole could be coupled with a protected 2-aminophenol. The choice of synthetic route would depend on the availability of starting materials and the desired regioselectivity of the alkylation.

Table 1: Representative Homologous Ether Analogues of this compound

Alkyl Linker (R)Compound Name
-CH₃2-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline
-CH₂CH₃2-((1-Ethyl-1H-pyrazol-4-yl)oxy)aniline
-CH₂CH₂CH₃2-((1-Propyl-1H-pyrazol-4-yl)oxy)aniline
-CH₂(CH₂)₂CH₃2-((1-Butyl-1H-pyrazol-4-yl)oxy)aniline

Design of Polydentate Ligands with Pyrazolyl-Ether-Aniline Architectures

The pyrazolyl-ether-aniline scaffold is an excellent platform for the design of polydentate ligands due to the presence of multiple nitrogen and oxygen donor atoms. These ligands can coordinate with metal ions to form stable complexes with potential applications in catalysis and materials science.

The design of such ligands often involves the introduction of additional coordinating groups to the core structure. For instance, the aniline nitrogen can be functionalized to create bidentate or tridentate ligands. A notable example from the literature describes the synthesis of a tridentate ligand, bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, which demonstrates the potential of pyrazole-containing amines in coordination chemistry.

Adapting this concept, the amino group of this compound could be reacted with molecules containing additional donor sites, such as pyridine (B92270) or imidazole (B134444) moieties, to generate polydentate ligands. The resulting ligands would possess a combination of hard (N, O) and soft (N from pyrazole) donor atoms, making them suitable for coordinating with a variety of metal centers.

Table 2: Potential Polydentate Ligands Derived from this compound

Ligand StructureDescriptionPotential Coordination
N-(pyridin-2-ylmethyl)-2-((1H-pyrazol-4-yl)oxy)anilineA tridentate N,N,O-donor ligand formed by the reaction of this compound with 2-pyridinecarboxaldehyde (B72084) followed by reduction.Coordination to transition metals for catalytic applications.
2,2'-((2-((1H-pyrazol-4-yl)oxy)phenyl)azanediyl)bis(ethan-1-ol)A tetradentate N,O,O,N-donor ligand synthesized by the reaction of this compound with two equivalents of ethylene (B1197577) oxide.Formation of stable complexes with lanthanides for luminescent materials.

Synthesis of Advanced Polycyclic and Fused Systems Incorporating the this compound Framework

The this compound framework is a valuable precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. The presence of the ortho-amino and phenoxy groups allows for intramolecular cyclization reactions to form new rings, leading to novel molecular architectures.

One important class of fused systems that can be synthesized from this scaffold is the pyrazolo[1,5-a]quinazolines . The general synthesis of these compounds often involves the reaction of a 2-hydrazinobenzoic acid derivative with a β-ketoester or a similar 1,3-dielectrophilic species. researchgate.net By analogy, the amino group of this compound could be transformed into a hydrazine moiety, which could then undergo cyclization with an appropriate partner to yield a pyrazolo[1,5-a]quinazoline fused with a phenoxy ring system. These compounds are of interest due to their potential biological activities. nih.govnih.gov

Another potential fused system is the phenoxazine ring system. The synthesis of phenoxazines can be achieved through the oxidative cyclization of 2-aminophenol derivatives. nih.govnih.gov While direct synthesis from this compound has not been explicitly reported, the core structure possesses the necessary functionalities for such a transformation. The reaction would likely involve an intramolecular cyclization facilitated by an oxidizing agent, leading to the formation of a pyrazolyl-substituted phenoxazine.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines represents another avenue for creating fused systems. These are typically synthesized by the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.govrsc.orgresearchgate.net The aniline nitrogen of the title compound could potentially be used to construct the pyrimidine (B1678525) ring after suitable modification.

Table 3: Potential Polycyclic and Fused Systems from this compound

Fused SystemGeneral Synthetic Approach
Pyrazolo[1,5-a]quinazolinesConversion of the aniline to a hydrazine followed by condensation with a 1,3-dielectrophile and cyclization. researchgate.net
PhenoxazinesIntramolecular oxidative cyclization of the 2-aminophenoxy moiety. nih.govnih.gov
Pyrazolo[1,5-a]pyrimidinesTransformation of the aniline group to an amino functionality suitable for condensation with a 1,3-dicarbonyl compound. nih.govnih.govrsc.orgresearchgate.net

Methodologies for Spectroscopic and Structural Characterization of 2 1h Pyrazol 4 Yl Oxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 2-((1H-Pyrazol-4-yl)oxy)aniline and its derivatives. visnav.inresearchgate.net It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the mapping of the molecular framework.

¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the aniline (B41778) ring, and the amine (NH₂) and pyrazole (N-H) groups. nih.gov The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the pyrazole N-H proton typically appears as a broad singlet at a downfield chemical shift. nih.gov The aromatic protons of the aniline and pyrazole rings resonate in the aromatic region, with their multiplicity (singlet, doublet, triplet) and coupling constants (J) providing information about their substitution pattern and neighboring protons. rsc.orgrsc.org

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov The chemical shifts of the carbon atoms in the pyrazole and aniline rings are characteristic of their aromatic nature. nih.govurfu.ru Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques are indispensable for complex structures or when ¹H and ¹³C NMR spectra are insufficient for complete assignment. huji.ac.il

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for tracing the proton connectivity within the aniline and pyrazole rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov It is crucial for connecting different fragments of the molecule, for example, linking the aniline and pyrazole rings through the ether oxygen by observing correlations between the aniline protons and the pyrazole C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. nih.govresearchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole N-H10.0 - 13.0 (broad singlet)-
Pyrazole C3-H, C5-H7.5 - 8.5 (singlets)130 - 145
Aniline Aromatic C-H6.5 - 7.5 (multiplets)115 - 130
Aniline C-O-140 - 155
Pyrazole C-O-150 - 165
Aniline NH₂3.5 - 5.0 (broad singlet)-
Aniline C-N-140 - 150

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. visnav.in When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups: nih.gov

N-H Stretching: The N-H bonds of the primary amine (NH₂) on the aniline ring and the secondary amine (N-H) of the pyrazole ring give rise to characteristic absorption bands. The aniline NH₂ group typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The pyrazole N-H stretch appears as a broader band in the 3100-3300 cm⁻¹ range, often influenced by hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both aromatic rings appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl ether linkage (Ar-O-Ar) is identified by a strong, characteristic C-O stretching band, typically found in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The scissoring vibration of the aniline NH₂ group is typically seen around 1600-1650 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aniline N-HAsymmetric & Symmetric Stretch3300 - 3500
Pyrazole N-HStretch3100 - 3300 (broad)
Aromatic C-HStretch3000 - 3100
Aniline N-HBend (Scissoring)1600 - 1650
Aromatic C=C / Pyrazole C=NStretch1400 - 1650
Aryl Ether C-OAsymmetric Stretch1200 - 1270

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) with very high precision. nih.gov

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern serves as a "molecular fingerprint." The study of pyrazole fragmentation reveals characteristic losses. For NH-pyrazoles, common fragmentation pathways include the expulsion of HCN or a nitrogen molecule (N₂) from the molecular ion. researchgate.net The fragmentation of this compound would likely involve cleavage of the ether bond and fragmentation of the individual aniline and pyrazole rings, providing valuable structural information.

Single Crystal X-ray Diffraction (SCXRD) Methodologies for Solid-State Structure Determination

For this compound and its derivatives, SCXRD can:

Unambiguously confirm the proposed molecular structure, distinguishing it from potential isomers. nih.gov

Provide detailed information about the planarity of the pyrazole and aniline rings.

Elucidate the conformation of the molecule, particularly the dihedral angle of the C-O-C ether linkage.

Identify and characterize intermolecular interactions, such as hydrogen bonding. The N-H groups of the pyrazole and aniline moieties can act as hydrogen bond donors, while the pyrazole's pyridine-like nitrogen, the ether oxygen, and the amine nitrogen can act as acceptors. These interactions dictate the crystal packing and supramolecular structure. researchgate.netacs.org

Advanced Spectroscopic and Chromatographic Coupling Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques that couple a separation method with a spectroscopic detection method are essential for analyzing complex mixtures and verifying the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives of this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer for identification based on their mass spectra and fragmentation patterns. researchgate.net GC-MS is a powerful tool for purity assessment and identification of reaction byproducts. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. The compound is separated by high-performance liquid chromatography (HPLC) and the eluent is introduced into the mass spectrometer. This allows for the determination of the molecular weight of the parent compound and any impurities, making it an invaluable tool for reaction monitoring and purity analysis. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1H-Pyrazol-4-yl)oxy)aniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a pyrazole derivative with an aniline precursor. A common method is nucleophilic aromatic substitution, where 4-hydroxy-1H-pyrazole reacts with 2-nitroaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or NaBH₄) follows. Key variables affecting yield include:

  • Catalyst selection : Palladium-based catalysts improve nitro reduction efficiency.
  • Solvent polarity : DMF enhances solubility of intermediates.
  • Temperature control : Excess heat may lead to byproducts like over-reduced amines or dehalogenation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₈N₃O, exact mass 174.0661 g/mol) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm for aniline; δ 7.5–8.0 ppm for pyrazole).
    • ¹³C NMR : Pyrazole carbons resonate at δ 105–110 ppm; ether-linked oxygen causes deshielding in adjacent carbons .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Skin/eye protection : Wear nitrile gloves and goggles due to potential irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to identify reactive sites. The pyrazole ring’s N-atoms and aniline’s amino group are electron-rich, favoring electrophilic substitutions .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response validation : Replicate assays (e.g., antimicrobial testing) across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidative deamination) that may skew activity .
  • Control experiments : Test against known inhibitors (e.g., cyclooxygenase-2 for anti-inflammatory claims) to rule off-target effects .

Q. How do substituents on the pyrazole ring modulate the compound’s electronic properties?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at the pyrazole 3-position decrease electron density, reducing nucleophilicity of the aniline moiety.
  • Electron-donating groups (EDGs) : Methoxy or methyl groups enhance resonance stabilization, increasing reactivity in SNAr reactions.
  • Spectroscopic validation : UV-Vis (λmax shifts >10 nm with EDGs) and cyclic voltammetry (reduction potentials correlate with Hammett σ values) confirm these effects .

Q. What methodologies optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Use phosphate buffers (pH 5–8) to identify degradation pathways (e.g., hydrolysis at pH < 3).
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose/mannitol) to enhance shelf life .
  • Co-crystallization : Co-crystallize with benzoic acid derivatives to improve thermal stability (TGA/DSC data) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: 14213139) for reaction templates .
  • Toxicity Data : Consult EPA DSSTox (DTXSID00341248) for ecotoxicological profiles .
  • Spectra Libraries : Access SDBS (Spectral Database for Organic Compounds) for ¹H/¹³C NMR references .

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Feasible Synthetic Routes

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2-((1H-Pyrazol-4-yl)oxy)aniline
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Reactant of Route 2
2-((1H-Pyrazol-4-yl)oxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.